molecular formula C14H17NO3 B6612861 ethyl 1-benzoylpyrrolidine-2-carboxylate CAS No. 2649282-22-2

ethyl 1-benzoylpyrrolidine-2-carboxylate

Cat. No.: B6612861
CAS No.: 2649282-22-2
M. Wt: 247.29 g/mol
InChI Key: TXUQAKVXQRMKML-UHFFFAOYSA-N
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Description

Ethyl 1-benzoylpyrrolidine-2-carboxylate is a versatile chemical compound that plays a significant role in various scientific research applications. Its unique structure, which includes a pyrrolidine ring and a benzoyl group, makes it valuable in drug synthesis, organic chemistry, and pharmaceutical research.

Scientific Research Applications

Ethyl 1-benzoylpyrrolidine-2-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzoylpyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intermolecular cyclization reaction between a 2-cyanoacetamide derivative and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane for several hours . This method ensures the formation of the pyrrolidine ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, reducing the time and cost associated with the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzoylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 1-benzoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 1-benzoylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity.

    Benzoyl derivatives: Compounds with a benzoyl group show comparable substitution and oxidation reactions.

    Ethyl esters: These compounds have similar ester functional groups and undergo analogous hydrolysis and reduction reactions

List of Similar Compounds

  • This compound
  • Ethyl 1-benzoylpyrrolidine-2-one
  • Ethyl 1-benzoylpyrrolidine-2,5-dione
  • Ethyl 1-benzoylpyrrolidine-2-carboxamide

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 1-benzoylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-6-10-15(12)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUQAKVXQRMKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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